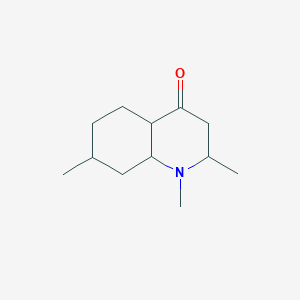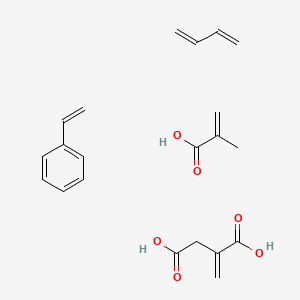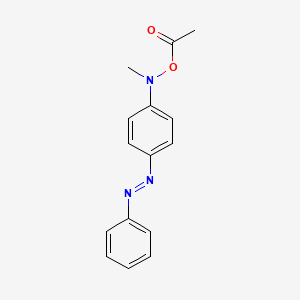
N-(Acetyloxy)-N-methyl-4-(phenylazo)benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Acetyloxy)-N-methyl-4-(phenylazo)benzenamine is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-N-methyl-4-(phenylazo)benzenamine typically involves a multi-step process:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid at temperatures between 25 to 60°C to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced using hot tin (Sn) and concentrated hydrochloric acid (HCl) under reflux conditions to form phenylamine.
Diazotization: Phenylamine is treated with nitrous acid (HNO₂) at temperatures below 10°C to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-methyl-4-aminophenol to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch processes that follow the same synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(Acetyloxy)-N-methyl-4-(phenylazo)benzenamine undergoes several types of chemical reactions:
Reduction: Reduction reactions can break the azo bond (N=N), leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Scientific Research Applications
N-(Acetyloxy)-N-methyl-4-(phenylazo)benzenamine has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of N-(Acetyloxy)-N-methyl-4-(phenylazo)benzenamine involves its interaction with molecular targets through its azo bond (N=N) and aromatic rings. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can affect cellular pathways and processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(phenylazo)benzenamine: Similar in structure but with different substituents on the nitrogen atom.
N-Phenyl-4-(phenylazo)benzenamine: Another azo compound with a different substitution pattern.
Uniqueness
N-(Acetyloxy)-N-methyl-4-(phenylazo)benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its acetyloxy group enhances its solubility and reactivity, making it suitable for various applications .
Properties
CAS No. |
55936-77-1 |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
(N-methyl-4-phenyldiazenylanilino) acetate |
InChI |
InChI=1S/C15H15N3O2/c1-12(19)20-18(2)15-10-8-14(9-11-15)17-16-13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI Key |
GDURQQNIYCFHSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


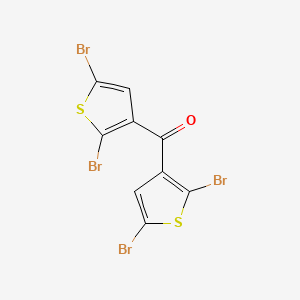
![N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14630496.png)
![Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630500.png)
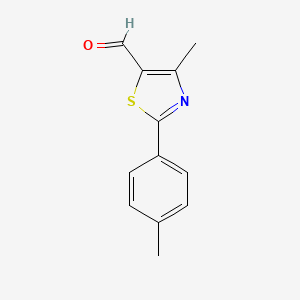
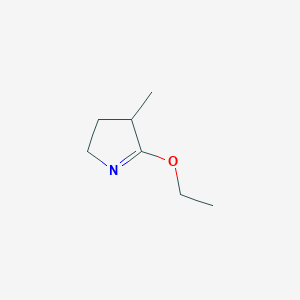
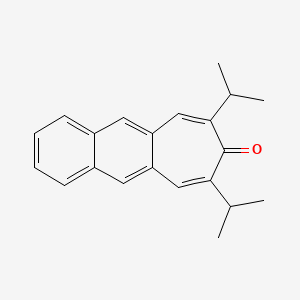
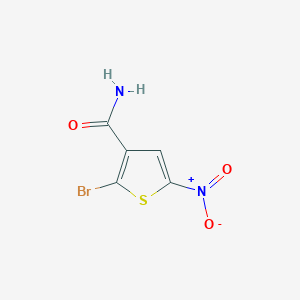


![3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14630533.png)

